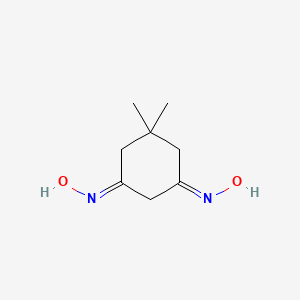

Dimedone Dioxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(5E)-5-hydroxyimino-3,3-dimethylcyclohexylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-8(2)4-6(9-11)3-7(5-8)10-12/h11-12H,3-5H2,1-2H3/b9-6-,10-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCDZDUOXAORNG-LFPVQMOXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO)CC(=NO)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C/C(=N\O)/C/C(=N/O)/C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis, Characterization, and Analytical Applications of Dimedone Dioxime: A Comprehensive Technical Guide

As a Senior Application Scientist, I approach the synthesis and application of bidentate oxime ligands not merely as a set of instructions, but as a highly controlled system of thermodynamic and kinetic variables. Dimedone dioxime (5,5-dimethylcyclohexane-1,3-dione dioxime) is a versatile compound with profound utility in analytical chemistry, pharmaceutical development, and complex organic synthesis.

This whitepaper provides an in-depth, self-validating framework for the synthesis, characterization, and application of this compound, focusing on the mechanistic causality behind each experimental choice.

Physicochemical Profiling

Before initiating any synthetic workflow, establishing the target's physicochemical baseline is critical for downstream quality control and isolation strategies. This compound features two hydroxylamine-derived functional groups on a cyclohexane backbone, imparting unique stability and metal-chelating properties 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Causality / Relevance |

| IUPAC Name | (1E,3E)-5,5-dimethylcyclohexane-1,3-dione dioxime | Defines the precise stereochemical and structural identity. |

| CAS Number | 37110-24-0 | Primary identifier for regulatory and procurement tracking. |

| Molecular Formula | C₈H₁₄N₂O₂ | Dictates stoichiometric calculations during synthesis. |

| Molecular Weight | 170.21 g/mol | Used for precise molarity and yield determinations. |

| Melting Point | 169 – 173 °C | Critical benchmark for self-validating product purity. |

| Boiling Point | 329.2 °C (Predicted) | Indicates high thermal stability; decomposition likely precedes boiling. |

| Density | 1.21 g/cm³ | Relevant for phase separations and volumetric assessments. |

| TPSA | 65.2 Ų | Influences solvent solubility (favors polar organic solvents). |

Data aggregated from authoritative chemical databases 2 and 3.

Mechanistic Causality in Synthesis

The synthesis of this compound relies on the oximation of the 1,3-diketone precursor (dimedone) using hydroxylamine. Because free hydroxylamine is unstable, it is supplied as hydroxylamine hydrochloride (NH₂OH·HCl).

The Causality of pH Control: To liberate the free nucleophilic amine, a base such as sodium acetate (NaOAc) is required. This establishes an acetic acid/acetate buffer system (pH ~4.5–5.5). If the pH is too low, the amine remains protonated and non-nucleophilic. If the pH is too high, hydroxide ions compete as nucleophiles, and undesirable aldol-type side reactions can occur. At the optimal slightly acidic pH, the carbonyl oxygen is sufficiently protonated to increase the electrophilicity of the carbon center, allowing rapid nucleophilic attack by the unprotonated hydroxylamine, followed by dehydration to form the oxime double bond.

Logical flow of this compound synthesis and validation.

Self-Validating Experimental Protocol: Synthesis

This protocol is designed as a self-validating system. By observing specific phase changes and physical properties, the scientist can confirm the success of the reaction in real-time. Optimal yields are typically achieved by heating the mixture to 50 °C for 4 hours 4.

Step-by-Step Methodology

-

Reagent Solubilization : Dissolve 10.0 g (71.3 mmol) of dimedone in 50 mL of ethanol. In a separate flask, dissolve 11.0 g (158 mmol, ~2.2 eq) of hydroxylamine hydrochloride and 13.0 g (158 mmol) of sodium acetate in 50 mL of deionized water.

-

Causality: Ethanol acts as a miscible co-solvent to solubilize the organic dimedone, while water solubilizes the inorganic salts. The 2.2 molar equivalent ensures complete bis-oximation.

-

-

Oximation Reaction : Combine the two solutions in a round-bottom flask equipped with a reflux condenser. Heat the mixture to 50 °C for 4 hours with continuous magnetic stirring.

-

Causality: Elevated temperature overcomes the activation energy barrier for the dehydration step of the tetrahedral intermediate, driving the equilibrium toward the dioxime.

-

-

Isolation via Supersaturation : Remove the flask from heat, allow it to cool to room temperature, and then transfer it to an ice-water bath (0–4 °C) for 30 minutes.

-

Causality: Cooling leverages the temperature-dependent solubility profile of the dioxime. The target compound crystallizes out of the aqueous ethanol, while the highly soluble NaCl and acetic acid byproducts remain in the mother liquor.

-

-

Filtration and Washing : Collect the white to pale-yellow precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 20 mL of ice-cold distilled water.

-

Causality: Ice-cold water removes residual inorganic salts without significantly dissolving the target product.

-

-

Drying and Self-Validation : Dry the crude product under vacuum. Record the melting point.

-

Self-Validation Check: A sharp melting point at 169–173 °C confirms high purity and successful bis-oximation. A depressed or broad melting range indicates mono-oxime contamination or residual salts, necessitating recrystallization from hot aqueous ethanol.

-

Characterization & Quality Control

To ensure the structural integrity of the synthesized this compound for downstream applications, spectroscopic validation is required.

Table 2: Representative Spectral Assignments for Validation

| Analytical Technique | Signal / Shift | Structural Assignment |

| ¹H NMR (DMSO-d₆) | δ 1.00 (s, 6H) | Gem-dimethyl protons (-CH₃) |

| ¹H NMR (DMSO-d₆) | δ 2.15 (s, 4H) | Methylene protons (-CH₂-) adjacent to oxime |

| ¹H NMR (DMSO-d₆) | δ 2.90 (s, 2H) | Methylene protons (-CH₂-) between oximes |

| ¹H NMR (DMSO-d₆) | δ 10.50 (br s, 2H) | Oxime hydroxyl protons (=N-OH) |

| FT-IR (ATR) | ~3200 - 3300 cm⁻¹ | O-H stretching (broadened due to hydrogen bonding) |

| FT-IR (ATR) | ~1650 cm⁻¹ | C=N stretching (confirms oxime formation) |

Application Workflow: Spectrophotometric Cobalt Detection

This compound is a highly specific reagent for the detection and quantification of transition metals. A landmark methodology developed by Belcher, Ghonaim, and Townshend demonstrates its utility in isolating cobalt from complex mixtures 5.

The Analytical Protocol

-

Alkaline Chelation : Adjust the aqueous sample containing transition metal ions to an alkaline pH. Add a 1% ethanolic solution of this compound.

-

Causality: In alkaline conditions, the oxime groups coordinate strongly, forming colored complexes with Co, Ni, and Cu ions.

-

-

Selective Acidification : Acidify the solution using dilute hydrochloric acid.

-

Causality: Acidification selectively destroys the nickel and copper complexes, which are thermodynamically unstable at low pH. The cobalt complex, however, is kinetically inert and remains intact.

-

-

Solvent Extraction : Extract the aqueous layer with an organic solvent (e.g., chloroform).

-

Causality: Solvent extraction isolates the hydrophobic cobalt-dioxime complex from aqueous interferents.

-

-

Quantification : Measure the absorbance of the organic layer spectrophotometrically to determine cobalt concentration (effective in the 1–50 µg range).

Analytical workflow for spectrophotometric determination of cobalt.

References

- Chem-Impex. This compound.

- Guidechem. 37110-24-0 this compound C8H14N2O2, Formula, NMR, Boiling Point, Density, Flash Point.

- ECHEMI. 37110-24-0, 5,5-Dimethyl-1,3-cyclohexanedione 1,3-dioxime Formula.

- ChemicalBook. This compound synthesis.

- Belcher, R., Ghonaim, S. A., & Townshend, A. (1974). Detection and spectrophotometric determination of cobalt with this compound. Talanta, 21(3), 191-198. PubMed.

Sources

An In-Depth Technical Guide to the Tautomeric Landscape of Dimedone Dioxime

Prepared by: A Senior Application Scientist

Abstract

Dimedone (5,5-dimethylcyclohexane-1,3-dione) is a canonical substrate for the study of keto-enol tautomerism, a fundamental concept in organic chemistry.[1][2] Its rigid cyclic structure precludes the formation of an intramolecularly hydrogen-bonded cis-enol, making it an exquisite system for investigating the influence of solvent and intermolecular forces on tautomeric equilibria.[3][4] While the tautomerism of dimedone itself is well-documented, the derivatization of its dicarbonyl functionalities introduces a significantly more complex and nuanced tautomeric landscape. This guide provides a comprehensive exploration of the tautomerism in dimedone dioxime, moving beyond simple keto-enol considerations to include the critical role of the oxime groups. We will detail the synthesis, delineate the potential tautomeric forms, and present field-proven spectroscopic and computational methodologies for their characterization. This document is intended for researchers, drug development professionals, and scientists who require a deep, mechanistic understanding of tautomerism in complex heterocyclic systems.

Foundational Principles: From Keto-Enol to Oxime-Nitroso Equilibria

Tautomerism describes the dynamic equilibrium between two or more interconvertible constitutional isomers, most commonly involving the migration of a proton.[5][6] The most prevalent example is keto-enol tautomerism, where an equilibrium exists between a ketone and its corresponding enol form, which features a hydroxyl group adjacent to a carbon-carbon double bond.[5][6]

The position of this equilibrium is highly sensitive to several factors:

-

Structural Effects: Conjugation, aromaticity, and hydrogen bonding can stabilize the enol form.[6]

-

Solvent Effects: Polar solvents can stabilize the more polar keto tautomer, while non-polar solvents may favor the enol form. The ability of the solvent to act as a hydrogen bond donor or acceptor is also critical.[7][8][9][10]

In the case of dimedone, the equilibrium between the diketo and the enol form has been extensively studied.[11][12][13] The conversion of dimedone to its dioxime derivative introduces new layers of complexity. Oximes themselves can exist in equilibrium with other tautomeric forms, such as nitrones and nitroso compounds, a phenomenon that is mechanistically distinct from keto-enol tautomerism but equally important in defining the molecule's overall chemical identity.[14][15][16]

The study of this compound, therefore, is not merely an extension of dimedone's chemistry but an investigation into a competing and coexisting set of equilibria.

Sources

- 1. What's the 'ism' of today? Keto-Enol Tautomerism — Nanalysis [nanalysis.com]

- 2. Dimedone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. connectsci.au [connectsci.au]

- 5. chemistwizards.com [chemistwizards.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. publications.waset.org [publications.waset.org]

- 8. An n.m.r. study of keto–enol tautomerism in β-diketones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. Keto-Enol Tautomerism of Dimedone Studied by Dynamic NMR [opg.optica.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Revisiting oxime–nitrone tautomerism. Evidence of nitrone tautomer participation in oxime nucleophilic addition reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Revisiting oxime–nitrone tautomerism. Evidence of nitrone tautomer participation in oxime nucleophilic addition reactions - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02638A [pubs.rsc.org]

Spectroscopic Analysis of Dimedone Dioxime (IR, NMR): A Comprehensive Technical Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Structural Validation, Spectroscopic Causality, and Self-Validating Methodologies

Introduction & Structural Dynamics

Dimedone dioxime (5,5-dimethylcyclohexane-1,3-dione dioxime) is a highly versatile bidentate ligand widely utilized in coordination chemistry for the spectrophotometric determination of transition metals (e.g., cobalt, nickel) and as a critical intermediate in the synthesis of complex heterocycles[1]. For drug development professionals and materials scientists, the precise structural characterization of this compound is paramount.

Before diving into the spectroscopic data, one must understand the structural dynamics of the molecule. The presence of two oxime functionalities (

Figure 1: Isomeric equilibrium of this compound and its anisotropic effect on C2 NMR signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Experimental Choices

In our routine structural validations, the KBr pellet method is strictly preferred over Attenuated Total Reflectance (ATR) for the solid-state IR analysis of oximes. This compound forms an extensive intermolecular hydrogen-bonding network. KBr provides an inert, low-pressure matrix that preserves these native hydrogen-bonded dimeric or polymeric structures. Conversely, the high mechanical pressure applied to the crystal lattice by an ATR anvil can induce polymorph shifts or disrupt the hydrogen bonding network, leading to artifactual shifts in the

Key Spectral Features

The IR spectrum of this compound is unequivocally dominated by the oxime functionalities[3]. The broad, intense band at 3200–3300 cm⁻¹ is the hallmark of hydrogen-bonded

Table 1: Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Intensity & Shape | Diagnostic Value |

| O-H (Oxime) | 3200 – 3300 | Stretching | Broad, Strong | Confirms H-bonded oxime state. |

| C-H (Aliphatic) | 2850 – 2985 | Stretching | Sharp, Medium | Validates the cyclohexane ring backbone. |

| C=N (Oxime) | 1655 – 1663 | Stretching | Sharp, Strong | Shifts upon metal coordination[2]. |

| N-O | 950 – 1000 | Stretching | Sharp, Medium | Confirms the nitrogen-oxygen single bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Solvent Selection

For both

1H NMR Spectral Analysis

The

-

Gem-Dimethyl Protons (C5): The two methyl groups at the C5 position are chemically equivalent, appearing as a sharp 6H singlet at ~1.05–1.10 ppm[4].

-

C4 and C6 Methylene Protons: Adjacent to the gem-dimethyl group and the oxime carbons, these appear as a 4H singlet (or two closely overlapping singlets due to minor isomeric splitting) around 2.20–2.46 ppm[4].

-

C2 Methylene Protons: Situated directly between the two oxime groups, these protons are exquisitely sensitive to the geometric isomerism of the oximes. They appear in the region of 2.8–3.5 ppm as a set of three signals with an intensity ratio of 6:3:1, corresponding exactly to the syn-syn, syn-anti, and anti-anti configurations[2].

-

Oxime Protons (N-OH): Appear as a broad 2H singlet downfield at ~10.8–11.2 ppm[3].

Table 2: 1H and 13C NMR Chemical Shifts (DMSO-d6, 300/75 MHz)

| Proton/Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Note |

| N-OH (Oxime) | 10.8 – 11.2 | Broad Singlet | 2H | Disappears upon D₂O exchange[3]. |

| C2-H₂ (Methylene) | 2.8 – 3.5 | Multiplets (3 signals) | 2H | Ratio 6:3:1 (syn-syn, syn-anti, anti-anti)[2]. |

| C4-H₂, C6-H₂ | 2.20 – 2.46 | Singlet / Multiplet | 4H | Adjacent to C=N[4]. |

| C5-(CH₃)₂ | 1.05 – 1.10 | Singlet | 6H | Gem-dimethyl group[4]. |

| C1, C3 (Carbonyl/Oxime) | 164.0 – 166.8 | Singlet (13C) | N/A |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Each step contains an internal check to prevent downstream analytical failures.

Figure 2: Synthesis and spectroscopic validation workflow for this compound.

Protocol 1: Synthesis of this compound

-

Reagent Preparation: Dissolve 10.0 mmol of dimedone in 20 mL of warm ethanol.

-

Buffer & Oximation Agent: In a separate flask, dissolve 25.0 mmol of hydroxylamine hydrochloride (

) and 25.0 mmol of sodium acetate (-

Causality:

acts as a crucial buffer. It liberates the nucleophilic free hydroxylamine from its hydrochloride salt without rendering the solution excessively basic, which would otherwise risk aldol-type degradation of the diketone precursor.

-

-

Condensation: Add the aqueous solution dropwise to the dimedone solution under continuous stirring. Heat the mixture to reflux (~80°C) for 2 hours.

-

Isolation: Cool the reaction mixture in an ice bath to precipitate the crude product. Filter under vacuum and wash with cold distilled water to remove inorganic salts.

-

Purification: Recrystallize from hot ethanol to yield pure white to pale-yellow crystals.

Protocol 2: FT-IR Validation (KBr Pellet Method)

-

Matrix Dehydration: Dry spectroscopic-grade KBr in an oven at 110°C for 2 hours.

-

Validation Check: Failure to dry KBr results in a massive water absorption band at 3300 cm⁻¹, entirely masking the diagnostic oxime

stretch.

-

-

Sample Blending: Grind 1–2 mg of purified this compound with 100–150 mg of dry KBr in an agate mortar until a fine, homogeneous powder is achieved.

-

Pellet Pressing: Apply 10 tons of pressure for 2 minutes using a hydraulic press to form a transparent pellet.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Confirm the presence of the sharp ~1655 cm⁻¹

peak.

Protocol 3: NMR Validation and Exchange

-

Sample Dissolution: Dissolve 15 mg of this compound in 0.6 mL of DMSO-d6.

-

Standard Acquisition: Acquire the

NMR spectrum at 300 MHz or higher[4]. -

Self-Validation (

Exchange): To definitively prove the assignment of the oxime protons, add 2 drops of deuterium oxide (-

Validation Check: The broad singlet at ~10.8–11.2 ppm must completely disappear in the

-exchanged spectrum, unequivocally validating its assignment as the exchangeable oxime

-

References

-

The Structure of Salts of ß-Dione Dioximes. Bulletin of the Chemical Society of Japan. [Link]

-

Synthesis of Heterocyclic Compounds Derived From Dimedone and Their Anti-tumor and Tyrosine Kinase Inhibitions. Semantic Scholar.[Link]

-

Synthesis and Characterization of Metal Complexes Derived from Dimedone Derivatives. International Journal of Science and Research (IJSR).[Link]

Sources

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Reactivity of the Oxime Group in Dimedone Dioxime

Abstract

This compound, a derivative of the cyclic diketone dimedone, is a versatile molecule whose utility is largely defined by the reactivity of its two oxime functional groups. This guide provides a comprehensive exploration of the chemical behavior of these oxime moieties. We will delve into the fundamental reactions, including complexation with metal ions, hydrolysis, reduction, oxidation, and the classic Beckmann rearrangement. The underlying mechanisms for these transformations are detailed, supported by field-proven experimental protocols and data. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemistry of this compound in their work.

Introduction to this compound

Dimedone (5,5-dimethyl-1,3-cyclohexanedione) is a well-known cyclic β-diketone widely used in organic synthesis.[1][2][3] Its structure is characterized by an acidic methylene proton located between two carbonyl groups, which facilitates a variety of condensation reactions. In solution, dimedone exists in equilibrium with its enol tautomer.[2]

The conversion of dimedone to this compound is achieved through a condensation reaction with hydroxylamine, replacing the two carbonyl groups with oxime (-C=N-OH) functionalities.[4] The resulting molecule, 5,5-dimethyl-1,3-cyclohexanedione dioxime, possesses two nucleophilic nitrogen atoms and two acidic hydroxyl groups, which are the primary centers of its reactivity.[5][6] This unique structural feature makes this compound a valuable compound in analytical chemistry for the detection of carbonyls, as a precursor in pharmaceutical development, and as a versatile ligand in coordination chemistry.[5][7]

Structural and Physicochemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄N₂O₂ | [5][6][8] |

| Molecular Weight | 170.21 g/mol | [5][8] |

| Appearance | White to pale yellow powder | [5] |

| Melting Point | 173 °C | [5] |

| Synonyms | Methone dioxime, 5,5-Dimethyl-1,3-cyclohexanedione Dioxime | [8] |

The oxime groups can exist as geometric stereoisomers (E/Z configuration), which can influence their reactivity and the stereochemistry of subsequent reactions.[9]

Core Reactivity of the Oxime Functional Group

The chemical behavior of this compound is dominated by the oxime group's ability to act as a nucleophile, a ligand, or a substrate for rearrangement and redox reactions.

Complexation with Metal Ions: The Ligand Behavior

The most prominent application of dioximes in chemistry is their function as exceptional chelating ligands for transition metal ions.[10] The two oxime groups of this compound can coordinate with a metal center through their nitrogen and oxygen atoms, forming stable five- or six-membered chelate rings.

Mechanism of Chelation: The nitrogen atom of the oxime group acts as a Lewis base, donating its lone pair of electrons to an empty orbital of a metal ion. Concurrently, the deprotonated oxygen atom of the hydroxyl group forms a coordinate bond. This bidentate chelation results in highly stable metal complexes. Dioximes like dimethylglyoxime are famously used for the specific detection and quantification of nickel(II).[10] Similarly, this compound serves as an effective sequestering agent.[11]

Caption: Chelation of a Metal Ion by this compound.

Hydrolysis to Parent Diketone

Oximes can be hydrolyzed back to their corresponding carbonyl compound and hydroxylamine, a reaction typically catalyzed by inorganic acids.[11] While oximes are significantly more resistant to hydrolysis than analogous imines and hydrazones, the reaction proceeds under heating in an acidic medium.[11][12]

Causality of the Mechanism: The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a water molecule—an excellent leaving group. The subsequent departure of water generates a carbocation intermediate, which is then attacked by a water molecule from the solvent. A final deprotonation step yields the original dicarbonyl compound, dimedone. This reversibility is a key aspect of oxime chemistry, allowing for the protection and subsequent deprotection of carbonyl groups.

Caption: Generalized Mechanism for Acid-Catalyzed Oxime Hydrolysis.

Reduction to Amines

The carbon-nitrogen double bond of the oxime group can be reduced to a carbon-nitrogen single bond, yielding a primary amine. This transformation is a valuable synthetic route for converting ketones into amines.[11]

Experimental Considerations: A variety of reducing agents can accomplish this transformation, including:

-

Catalytic Hydrogenation: Using catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni) under a hydrogen atmosphere.

-

Dissolving Metal Reductions: Using sodium metal in a protic solvent like ethanol.

-

Hydride Reagents: Powerful reducing agents such as lithium aluminum hydride (LiAlH₄).

The reduction of this compound would yield 5,5-dimethylcyclohexane-1,3-diamine, a useful building block for polymers and complex organic molecules.

The Beckmann Rearrangement

The Beckmann rearrangement is a hallmark reaction of ketoximes, involving an acid-catalyzed conversion into an N-substituted amide.[13][14][15] For a cyclic ketoxime like that in this compound, the product is a lactam (a cyclic amide).[13]

Mechanism and Stereospecificity: The reaction is initiated by converting the hydroxyl group into a good leaving group, often through protonation or reaction with reagents like phosphorus pentachloride (PCl₅) or tosyl chloride (TsCl).[13][16] The key step is the concerted migration of the alkyl group that is anti-periplanar to the leaving group on the nitrogen atom.[13][17] This migration occurs simultaneously with the departure of the leaving group, forming a nitrilium ion intermediate. This intermediate is then attacked by water, which, after tautomerization, yields the final amide product.[17]

Caption: Key Steps of the Beckmann Rearrangement in a Cyclic System.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol outlines the conversion of dimedone to this compound. The procedure is based on the standard condensation reaction with hydroxylamine hydrochloride.

Materials:

-

Dimedone (1.0 eq)

-

Hydroxylamine hydrochloride (2.2 eq)

-

Sodium hydroxide (2.2 eq)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve dimedone in ethanol in a round-bottom flask.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.

-

Add the hydroxylamine solution to the dimedone solution dropwise with stirring.

-

Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and then place it in an ice bath to induce precipitation.

-

Filter the white precipitate using a Büchner funnel and wash the solid with cold deionized water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

-

Dry the crystals under vacuum.

-

Self-Validation: Characterize the product by measuring its melting point (expected: ~173 °C) and acquiring an Infrared (IR) spectrum.

Expected IR Spectral Data:

| Bond | Functional Group | Typical Wavenumber (cm⁻¹) |

| O-H stretch | Oxime | 3600-3200 (broad) |

| C=N stretch | Oxime | ~1665 |

| N-O stretch | Oxime | ~945 |

Data derived from general oxime characteristics.[11]

Protocol: Synthesis of a Nickel(II)-Dimedone Dioxime Complex

This protocol describes the chelation of Nickel(II) ions by this compound, a reaction often used for qualitative analysis.

Materials:

-

This compound (2.0 eq)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (1.0 eq)

-

Ammonia solution (aqueous, ~2 M)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve a small amount of this compound in ethanol.

-

In a separate test tube, dissolve Nickel(II) chloride in deionized water to form a pale green solution.

-

Add the ethanolic this compound solution to the Nickel(II) solution.

-

Add ammonia solution dropwise until the solution becomes basic (test with pH paper). A colored precipitate should form immediately. The ammonia acts as a base to deprotonate the oxime's hydroxyl group, facilitating coordination.

-

Gently warm the mixture in a water bath for a few minutes to encourage complete precipitation.

-

Cool the mixture and collect the precipitate by filtration.

-

Wash the solid with deionized water and allow it to air dry.

-

Self-Validation: The formation of a brightly colored precipitate (typically red or yellow-orange for nickel-dioxime complexes) is a strong indicator of successful complexation.[10] Further characterization can be done with IR spectroscopy, where a shift in the C=N and N-O stretching frequencies would confirm coordination to the metal center.

Conclusion

The oxime groups in this compound are centers of rich and varied reactivity. Their ability to act as potent ligands for metal chelation provides a foundation for applications in analytical and coordination chemistry. Furthermore, their susceptibility to hydrolysis, reduction, and rearrangement opens pathways for the synthesis of diverse organic structures, including diamines and lactams. A thorough understanding of these reaction mechanisms and the experimental conditions that govern them allows researchers to effectively harness the synthetic potential of this versatile molecule.

References

-

PrepChem.com. (n.d.). Synthesis of dimedone. Retrieved from PrepChem.com. [Link]

-

Wikipedia. (2024). Beckmann rearrangement. Retrieved from Wikipedia. [Link]

-

CP Lab Safety. (n.d.). This compound, 1 gram. Retrieved from CP Lab Safety. [Link]

-

Wikipedia. (2024). Oxime. Retrieved from Wikipedia. [Link]

-

Kent Academic Repository. (2023). Updating Dimedone: The Humble Hero of the Organic Laboratory. Retrieved from Kent Academic Repository. [Link]

-

International Journal of Science and Research (IJSR). (2014). Synthesis and Characterization of Metal Complexes Derived from Dimedone Derivatives. Retrieved from IJSR. [Link]

-

Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from Master Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Oxidation-Induced “One-Pot” Click Chemistry. Retrieved from PMC. [Link]

-

National Center for Biotechnology Information. (n.d.). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Retrieved from PMC. [Link]

-

Chemistry Steps. (2025). Beckmann Rearrangement. Retrieved from Chemistry Steps. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from RSC Publishing. [Link]

-

SciSpace. (n.d.). The Crystal and Molecular Structure of Dimedone. Retrieved from SciSpace. [Link]

-

Organic Syntheses. (n.d.). Simplified Procedure for the Preparation of Dimethyldioxirane. Retrieved from Organic Syntheses. [Link]

-

Recent Advances in Oxidative Transformation of Oximes with Hypervalent Iodine (III) Reagents. (n.d.). Retrieved from a relevant source. [Link]

-

ResearchGate. (n.d.). Synthesis of macrocyclic complexes derived from dimedone and carbohydrazide with trivalent metal salts. Retrieved from ResearchGate. [Link]

-

J-GLOBAL. (n.d.). The crystal and molecular structure of dimedone. Retrieved from J-GLOBAL. [Link]

-

LookChem. (n.d.). This compound 37110-24-0 wiki. Retrieved from LookChem. [Link]

-

Royal Society of Chemistry. (n.d.). The photo-oxidation of 5,5-dimethylcyclohexane-1,3-dione (dimedone). Retrieved from RSC Publishing. [Link]

-

Organic Reactions. (n.d.). The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. Retrieved from a relevant source. [Link]

-

Comptes Rendus de l'Académie des Sciences. (2022). Synthesis and crystal structures of palladium complexes based on α-amino-oximes derived from (R)-limonene and their application in allylic alkylation of 1,3-dioxo compounds. Retrieved from a relevant source. [Link]

-

PubMed. (2021). The Uses of Dimedone for the Synthesis of Thiophene, Thiazole and Annulated Derivatives with Antitumor, Pim-1 Kinase Inhibitions, PAINS Evaluations and Molecular Docking. Retrieved from PubMed. [Link]

-

YouTube. (2022). organic chemistry practice - making dimedone. Retrieved from YouTube. [Link]

-

ResearchGate. (2017). A concise study on dimedone: A versatile molecule in multi-component reactions, an outlook to the green reaction media. Retrieved from ResearchGate. [Link]

-

Taylor & Francis. (n.d.). Dimedone – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]

-

MDPI. (2009). Selective Reduction of Dimedone. Retrieved from MDPI. [Link]

-

ResearchGate. (2015). The Crystal Structure of Dimedone. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2025). Selective Reduction of Dimedone. Retrieved from ResearchGate. [Link]

-

University of North Florida. (n.d.). Chemistry 3719L – Michael reaction – Synthesis of Dimedone. Retrieved from UNF Digital Commons. [Link]

-

ResearchGate. (n.d.). Crystal structure of the dioxime complex 1. Retrieved from ResearchGate. [Link]

-

Wikipedia. (2024). Dimedone. Retrieved from Wikipedia. [Link]

-

MDPI. (2025). Copper(II)-Promoted Reactions of α-Pyridoin Oxime: A Dodecanuclear Cluster and a 2D Coordination Polymer. Retrieved from MDPI. [Link]

-

Beilstein Journal of Organic Chemistry. (2020). Oxime radicals: generation, properties and application in organic synthesis. Retrieved from a relevant source. [Link]

-

National Center for Biotechnology Information. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from PMC. [Link]

-

SIRJANA JOURNAL. (n.d.). Dimedone: A Versatile Molecule in the synthesis of various heterocycles. Retrieved from a relevant source. [Link]

-

Organic Letters. (2009). Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. Retrieved from a relevant source. [Link]

-

ResearchGate. (n.d.). Selective reduction of dimedone (1) for the synthesis of.... Retrieved from ResearchGate. [Link]

-

International Journal of Natural and Engineering Sciences. (2010). The Synthesis and Characterization of Some Metal Complexes Derived From 1,3-Dioxalane Groups and Vic-Dioxime Ligands. Retrieved from a relevant source. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dimedone - Wikipedia [en.wikipedia.org]

- 3. sirjana.in [sirjana.in]

- 4. ijsr.net [ijsr.net]

- 5. chemimpex.com [chemimpex.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. calpaclab.com [calpaclab.com]

- 9. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. info.gfschemicals.com [info.gfschemicals.com]

- 11. Oxime - Wikipedia [en.wikipedia.org]

- 12. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. organicreactions.org [organicreactions.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

Methodological & Application

Application Note: High-Sensitivity Gravimetric Determination of Nickel using Dimedone Dioxime

This Application Note and Protocol is designed for researchers and analytical chemists requiring a high-sensitivity gravimetric method for Nickel (Ni) determination. While Dimethylglyoxime (DMG) is the industry standard, Dimedone Dioxime offers a distinct advantage: a lower gravimetric factor (0.1478 vs. 0.2032 for DMG), theoretically allowing for greater precision when analyzing smaller quantities of nickel.

Abstract

This guide details the synthesis of this compound and its application as a precipitating agent for the gravimetric determination of Nickel(II). Unlike the planar aliphatic structure of dimethylglyoxime, this compound incorporates a cyclic cyclohexane framework. This structural difference results in a higher molecular weight complex, providing a more favorable gravimetric factor (0.1478). This protocol is particularly advantageous for trace analysis where maximizing precipitate mass per unit of analyte is critical.

Introduction & Chemical Basis[1][2][3][4][5][6]

The Reagent: this compound[4][5][7]

-

Systematic Name: 5,5-Dimethyl-1,3-cyclohexanedione dioxime

-

Formula:

-

MW: 170.21 g/mol

-

Properties: A white to pale-yellow crystalline solid. Soluble in ethanol and dilute alkalis; insoluble in water.

Mechanism of Action

Similar to other vic-dioximes, this compound acts as a bidentate ligand. In a weakly ammoniacal solution (pH 8–10), two molecules of the reagent coordinate with one Nickel(II) ion. The reaction involves the displacement of one proton from each ligand molecule, forming a neutral, hydrophobic, and intensely colored (typically yellow-orange to red-brown) chelate that precipitates quantitatively.

Reaction Stoichiometry:

Comparative Advantage (The "Why")

The choice of precipitant defines the sensitivity of a gravimetric method.

| Feature | Dimethylglyoxime (DMG) | This compound | Advantage |

| Ligand MW | 116.12 g/mol | 170.21 g/mol | Heavier ligand |

| Complex MW | 288.91 g/mol | 397.09 g/mol | Heavier precipitate |

| Gravimetric Factor | 0.2032 | 0.1478 | 37% more mass per g of Ni |

| Solubility | Soluble in alcohol | Soluble in alcohol | Similar handling |

Expert Insight: The lower gravimetric factor of this compound means that for every 1 mg of Nickel, you obtain ~6.76 mg of precipitate, compared to only ~4.92 mg with DMG. This amplification reduces relative weighing errors.

Reagent Synthesis & Preparation

Commercially available this compound is rare.[1] We recommend in-house synthesis for purity.

Synthesis of this compound

-

Dissolution: Dissolve 10 g of Dimedone (5,5-dimethyl-1,3-cyclohexanedione) in 40 mL of ethanol.

-

Addition: Add an aqueous solution containing 12 g of Hydroxylamine Hydrochloride (

) and 10 g of Sodium Acetate ( -

Reflux: Reflux the mixture on a water bath for 1–2 hours.

-

Precipitation: Pour the reaction mixture into 300 mL of ice-cold water. The dioxime will precipitate as a white solid.

-

Purification: Filter and recrystallize from ethanol/water (1:1).

-

Verification: Melting point should be approx. 172–174°C.

Preparation of Analytical Solution (1% w/v)

-

Solid Reagent: 1.0 g this compound[2]

-

Solvent: 100 mL Ethanol (95%)

-

Storage: Store in an amber bottle. Stable for 2–3 weeks.

Experimental Protocol

Equipment & Materials

-

Filtration: Sintered glass crucibles (Porosity G3 or G4).

-

Drying: Laboratory oven capable of maintaining 110–120°C.

-

Reagents:

-

Nickel sample solution (approx. 10–30 mg Ni).

-

Tartaric acid or Citric acid (solid).

-

Ammonium hydroxide (conc. and 1:1 dilution).

-

Hydrochloric acid (1:1).

-

Step-by-Step Methodology

Step 1: Sample Preparation & Masking

-

Transfer an aliquot of the sample solution containing 10–30 mg of Nickel into a 400 mL beaker.

-

Dilute to approx. 150 mL with distilled water.

-

Critical Step (Masking): Add 1–2 g of solid Tartaric Acid or Citric Acid.

-

Why? This prevents the precipitation of Iron (Fe), Aluminum (Al), and Chromium (Cr) as hydroxides when the pH is raised.

-

-

Acidify slightly with 5 mL of HCl (1:1) to ensure all ions are in solution.

Step 2: Precipitation

-

Heat the solution to 60–70°C .

-

Expert Note: Do not boil.[3] Boiling can decompose the reagent or cause rapid, occlusion-prone precipitation.

-

-

Add 20–25 mL of the 1% this compound solution .

-

Ensure a slight excess (approx. 5 mL excess per 10 mg Ni).

-

-

While stirring constantly, slowly add Ammonium Hydroxide (1:1) dropwise.

-

Continue adding ammonia until the solution is weakly alkaline (pH 8–9). You will observe the formation of a voluminous, colored precipitate (typically yellow-orange to red).

-

Check the supernatant liquid. If it is colorless, add 1–2 mL more reagent to ensure complete precipitation.

Step 3: Digestion

-

Cover the beaker with a watch glass.

-

Place on a steam bath or low-heat hotplate (60°C) for 30–60 minutes .

-

Why? Digestion (Ostwald ripening) allows small crystals to dissolve and redeposit onto larger ones, improving filterability and purity.

-

Step 4: Filtration and Washing

-

Weigh a clean, dry sintered glass crucible (

) to constant weight. -

Filter the hot solution through the crucible under gentle suction.

-

Washing: Wash the precipitate with warm water containing a few drops of ethanol (to remove excess reagent) followed by pure warm water.

-

Test: Continue washing until the filtrate gives no reaction with

(if chloride was present) or until the washings are colorless.

-

Step 5: Drying and Weighing[3]

-

Place the crucible in an oven at 110–120°C for 1 hour.

-

Note: The complex is stable up to ~140°C.

-

-

Cool in a desiccator for 20 minutes.

-

Weigh the crucible (

). -

Repeat drying (30 min intervals) until weight is constant (

mg).

Data Analysis & Calculation

The Formula

Calculation Table

| Component | Formula | Molecular Weight ( g/mol ) |

| Nickel (Ni) | Ni | 58.69 |

| Ligand | 170.21 | |

| Complex | 397.09 |

Example Calculation

-

Weight of Crucible: 25.0000 g

-

Weight of Crucible + Precipitate: 25.2000 g

-

Mass of Precipitate: 0.2000 g

Visualization: Workflow & Chemistry

Gravimetric Workflow Diagram

Caption: Figure 1. Step-by-step gravimetric workflow for Nickel determination using this compound.

Reaction Scheme

Caption: Figure 2. Chemical reaction equation for the precipitation of Nickel.

Validation & Troubleshooting

Interferences

-

Palladium (Pd): Precipitates in acid solution. If Pd is present, precipitate it first in acid medium before raising pH for Ni.

-

Cobalt (Co): this compound is also a sensitive reagent for Cobalt.[4] In ammoniacal solution, Co forms a soluble brown complex that can coprecipitate if present in large excess.

-

Remedy: If Co:Ni ratio is > 1:1, oxidize Co(II) to Co(III) using hydrogen peroxide or persulfate before adding the reagent; the Co(III) complex is generally soluble and does not interfere.

-

-

Copper (Cu): Can coprecipitate. Mask with excess tartrate or separate via electrolysis prior to analysis.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Precipitate passes through filter | Particle size too small | Increase digestion time (1 hr+); ensure solution was hot during precipitation. |

| Precipitate is dark/impure | Co-precipitation of Fe/Al | Ensure sufficient Tartaric/Citric acid was added before making alkaline. |

| High results | Excess reagent precipitation | Wash precipitate thoroughly with warm water containing 5% ethanol. |

| Low results | pH too low (< 7) | Re-check pH of filtrate; add more NH₄OH and reagent if necessary. |

References

-

Belcher, R., Ghonaim, S. A., & Townshend, A. (1974).[4][5][6] Detection and spectrophotometric determination of cobalt with this compound. Talanta, 21(2), 191–198.[5] [Link]

- Note: Establishes the reactivity of this compound with Ni, Co, and Cu.

- Vogel, A. I. (2000). Vogel's Textbook of Quantitative Chemical Analysis (6th ed.). Prentice Hall. Note: Authoritative source for general gravimetric techniques and masking procedures (referenced for the general dioxime methodology).

-

Org. Synth. (1998). Synthesis of Dimedone. Organic Syntheses, Coll. Vol. 9, p.322. [Link]

- Note: Provides the foundational chemistry for the starting m

-

PubChem. (2023).[7][8] Nickel dimethylglyoxime (Compound Summary). National Library of Medicine. [Link]

- Note: Used for comparative physicochemical property d

Sources

- 1. scribd.com [scribd.com]

- 2. calpaclab.com [calpaclab.com]

- 3. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]

- 4. researchgate.net [researchgate.net]

- 5. ijsr.net [ijsr.net]

- 6. researchgate.net [researchgate.net]

- 7. Nickel dimethylglyoxime | C8H14N4NiO4 | CID 135564846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Nickel dimethylglyoxime | C8H14N4NiO4 | CID 135564846 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectrophotometric Determination of Palladium with Dimedone Dioxime: An Application Note and Protocol

Introduction

The precise quantification of palladium, a platinum group metal, is of paramount importance across a spectrum of industries, including catalysis, electronics, jewelry, and pharmaceutical manufacturing. Its widespread use necessitates robust and accessible analytical methods for quality control and environmental monitoring.[1] Spectrophotometry offers a compelling combination of simplicity, speed, cost-effectiveness, and sensitivity for the determination of trace metal ions.[1] This application note details a comprehensive protocol for the spectrophotometric determination of palladium(II) ions using dimedone dioxime (5,5-dimethylcyclohexane-1,3-dione dioxime) as a chromogenic reagent.

This compound, a versatile organic compound, is recognized for its utility in analytical chemistry, particularly as a reagent for carbonyl compounds.[2] Its structural features, specifically the dioxime functional group, suggest its potential as a chelating agent for transition metals. The underlying principle of this method is the formation of a stable, colored complex between palladium(II) ions and this compound in an acidic medium. The intensity of the resulting color is directly proportional to the concentration of palladium, which can be quantified by measuring its absorbance at a specific wavelength. While extensive literature exists for the use of other dioximes, such as dimethylglyoxime, for palladium determination, this note provides a detailed protocol leveraging the analogous reactivity of this compound.[3][4]

Chemical Principle

Palladium(II) ions react with two molecules of a dioxime ligand in an acidic solution to form a stable, square planar complex. In this proposed method, this compound is expected to act as a bidentate ligand, coordinating with the palladium ion through its two nitrogen atoms. The formation of this chelate complex results in a distinct color change, enabling spectrophotometric analysis. The reaction is anticipated to yield a yellow-colored complex, which can be extracted into an organic solvent for enhanced sensitivity and to mitigate interferences from the sample matrix.

The stoichiometry of the palladium-dimedone dioxime complex is presumed to be 1:2, consistent with other palladium-dioxime complexes. The reaction can be represented as:

Pd²⁺ + 2 C₈H₁₄N₂O₂ → [Pd(C₈H₁₃N₂O₂)₂] + 2H⁺

Materials and Reagents

Reagents

-

Palladium(II) chloride (PdCl₂)

-

Dimedone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Hydrochloric acid (HCl), concentrated

-

Chloroform (CHCl₃), analytical grade

-

Ethanol, 95%

-

Deionized water

Standard Solutions

-

Palladium(II) Standard Stock Solution (1000 ppm): Accurately weigh 1.000 g of palladium(II) chloride, dissolve it in a minimal amount of concentrated HCl, and dilute to 1 liter with deionized water in a volumetric flask.

-

Working Palladium(II) Standard Solutions (1-20 ppm): Prepare by serial dilution of the stock solution with deionized water.

-

This compound Reagent Solution (1% w/v in ethanol):

-

Synthesize this compound by reacting dimedone with hydroxylamine hydrochloride in the presence of a base like sodium acetate.

-

Dissolve 1.0 g of the synthesized this compound in 100 mL of 95% ethanol.

-

Instrumentation

-

UV-Visible Spectrophotometer (double beam)

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Separatory funnels (125 mL)

Experimental Protocol

Part 1: Synthesis of this compound

A detailed synthesis of this compound is a prerequisite for this protocol. A general procedure involves the reaction of dimedone with hydroxylamine hydrochloride.

Part 2: Spectrophotometric Determination of Palladium(II)

-

Sample Preparation: Accurately pipette an aliquot of the sample solution containing palladium(II) (in the expected concentration range of 1-20 µg/mL) into a 125 mL separatory funnel.

-

pH Adjustment: Add 5 mL of 1 M HCl to the separatory funnel to create an acidic medium, which is optimal for the formation of palladium-dioxime complexes.

-

Complex Formation: Add 5 mL of the 1% this compound solution to the separatory funnel. Shake the mixture vigorously for 2 minutes to ensure complete complexation. A yellow color should develop, indicating the formation of the palladium-dimedone dioxime complex.

-

Extraction: Add 10 mL of chloroform to the separatory funnel. Shake vigorously for 2 minutes to extract the colored complex into the organic phase. Allow the layers to separate completely.

-

Phase Separation: Carefully drain the lower organic layer (chloroform) into a 25 mL volumetric flask.

-

Repeated Extraction: Repeat the extraction of the aqueous phase with two additional 5 mL portions of chloroform. Combine all the organic extracts in the 25 mL volumetric flask.

-

Volume Adjustment: Dilute the combined extracts to the mark with chloroform.

-

Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) against a reagent blank. The λmax should be determined by scanning the spectrum of the complex between 350 nm and 500 nm. Based on similar palladium-dioxime complexes, the λmax is expected to be in the range of 380-425 nm.[5] The reagent blank is prepared by following the same procedure but using deionized water instead of the palladium sample.

Part 3: Calibration Curve

-

Pipette aliquots of the working palladium(II) standard solutions (e.g., 0, 2, 5, 10, 15, 20 ppm) into separate 125 mL separatory funnels.

-

Follow steps 2-8 of the experimental protocol for each standard.

-

Plot a graph of absorbance versus the concentration of palladium(II).

-

The resulting calibration curve should be linear and can be used to determine the concentration of palladium in unknown samples.

Method Validation and Performance Characteristics

| Parameter | Expected Performance | Rationale/Reference |

| Linearity | Expected to be linear in the range of 1-20 µg/mL of Pd(II). | Based on similar spectrophotometric methods for palladium.[1][5] |

| Molar Absorptivity (ε) | To be determined experimentally. | A higher molar absorptivity indicates greater sensitivity of the method. |

| Limit of Detection (LOD) | To be determined experimentally (3.3 * σ/S). | Where σ is the standard deviation of the blank and S is the slope of the calibration curve. |

| Limit of Quantification (LOQ) | To be determined experimentally (10 * σ/S). | The lowest concentration that can be reliably quantified. |

| Selectivity | The method is expected to be selective for palladium in the presence of certain ions, especially other platinum group metals. | Dioxime reagents are known for their high selectivity for palladium and nickel.[3][4] |

Interference Studies: The effect of various foreign ions on the determination of palladium should be investigated. Potential interfering ions include other platinum group metals (Pt, Rh), as well as base metals such as Cu(II), Ni(II), and Fe(III). The tolerance limit for each ion should be established.

Data Analysis and Calculation

The concentration of palladium(II) in the unknown sample can be calculated using the linear regression equation obtained from the calibration curve:

Absorbance = (m × Concentration) + c

Where:

-

m is the slope of the calibration curve

-

c is the y-intercept

The concentration of palladium in the original sample should be calculated by taking into account any dilution factors.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the spectrophotometric determination of palladium.

Proposed Structure of Palladium-Dimedone Dioxime Complex

Caption: Proposed square planar structure of the [Pd(this compound)₂] complex.

Conclusion

The described spectrophotometric method offers a promising approach for the determination of palladium(II) using this compound as a chromogenic reagent. The procedure is straightforward, employing common laboratory reagents and instrumentation. Proper validation of the method is crucial to establish its accuracy, precision, and applicability to specific sample matrices. This application note provides a solid foundation for researchers and analysts to develop and implement a reliable analytical method for palladium quantification in various applications.

References

-

Journal of Chemical Technology and Metallurgy. (2010). EXPERIMENTAL RESEARCH ON DIVALENT PALLADIUM SPECTRAL DOSING POSSIBILITIES WITH ASYMMETRIC DIOXIMES. [Link]

-

NASA Technical Reports Server. A comparison of two spectrophotometric methods for the determination of palladium in titanium-base alloys. [Link]

- Google Patents. (2006).

-

A Treatise on Spectrophotometric Determination Techniques of Palladium (II) Ions. [Link]

-

ResearchGate. (2025). Chapter 1 Dimedone: A Versatile Precursor for Annulated Heterocycles. [Link]

-

Comptes Rendus de l'Académie des Sciences. (2022). Synthesis and crystal structures of palladium complexes based on $\alpha

R$)-limonene and their application in allylic alkylation of 1,3-dioxo compounds. [Link] -

ResearchGate. (2015). SYNTHESIS OF PALLADIUM(II) DIIMINE COMPLEXES AND THE HYDROLYSIS OF α-DIIMINE LIGAND. [Link]

-

ResearchGate. (2021). DETERMINATION OF PALLADIUM(II) BY DIRECT AND DERIVATIVE SPECTROPHOTOMETRIC METHOD. [Link]

-

Advanced Journal of Chemistry, Section A. (2024). Synthesis, Characterization and Thermal study of Palladium (II) Complexes with Schiff Base and Mixed Ligands and Their Analytical Application. [Link]

-

Rasayan Journal of Chemistry. (2017). expeditious extraction and spectrophotometric determination of palladium(ii) from catalysts and alloy. [Link]

Sources

Application Note: Advanced Detection and Quantification of Aldehydes using Dimedone Derivatives

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It addresses the specific topic of using Dimedone for aldehyde detection, while providing a critical scientific clarification regarding the reagent "Dimedone Dioxime" to ensure experimental success.

Executive Summary & Critical Reagent Clarification

This guide details the protocols for the detection and quantification of aldehydes using Dimedone (5,5-dimethyl-1,3-cyclohexanedione) .[1] This reagent is the industry standard for derivatizing aldehydes into stable, detectable adducts (aldimedones or xanthenediones) via the Knoevenagel-Michael reaction pathway.

⚠️ Critical Reagent Note: Dimedone vs. This compound

It is vital to distinguish between the two similarly named reagents to avoid experimental failure:

| Reagent Name | CAS Number | Structure | Primary Application | Suitability for Aldehydes |

| Dimedone | 126-81-8 | Cyclic Diketone | Aldehyde Derivatization , Hantzsch Synthesis | ✅ High (Standard Reagent) |

| This compound | 37110-24-0 | Cyclic Dioxime | Metal Chelation (Ni, Pd) | ❌ Unsuitable (Chemically Inert to Aldehydes) |

Directive: This protocol exclusively utilizes Dimedone (CAS 126-81-8) .[2] If your inventory contains this compound, do not use it for these protocols; it lacks the acidic methylene protons required for the condensation reaction.

Scientific Principles & Mechanism

The detection of aldehydes by dimedone relies on the nucleophilicity of the C-2 methylene group of the dimedone ring. The reaction proceeds in two distinct phases depending on the conditions (pH, presence of ammonia).

Reaction Pathways

-

Standard Derivatization (Gravimetric/HPLC): In neutral/mildly acidic conditions, one aldehyde molecule condenses with two dimedone molecules to form a bis-dimedone adduct (Aldimedone). This can further dehydrate to a xanthene derivative.

-

Fluorogenic Hantzsch Reaction: In the presence of ammonium acetate (NH₄OAc), the reaction yields a highly fluorescent decahydroacridine derivative, allowing for high-sensitivity quantification.

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation between the crystalline adduct formation and the fluorogenic Hantzsch pathway.

Caption: Mechanistic divergence of Dimedone reaction. Pathway 1 (Top) yields crystalline adducts for HPLC/Gravimetry. Pathway 2 (Bottom) yields fluorescent acridines for high-sensitivity detection.

Experimental Protocols

Protocol A: Fluorometric Quantification (High Sensitivity)

Application: Trace detection of formaldehyde and aliphatic aldehydes in biological or environmental samples. Limit of Detection (LOD): ~10–50 nM.

Materials

-

Reagent A: 0.1 M Dimedone in Methanol (Freshly prepared).

-

Reagent B: 2.0 M Ammonium Acetate (Aqueous, pH 7.0).

-

Standard: Formaldehyde standard solution (10 µM – 100 µM).

-

Equipment: Fluorescence Plate Reader or Fluorometer (Ex/Em: 395 nm / 463 nm).

Step-by-Step Procedure

-

Sample Preparation: Clarify samples by centrifugation (10,000 x g, 5 min) if necessary.

-

Reaction Setup: In a chemically resistant microplate or amber vial, combine:

-

50 µL Sample / Standard

-

50 µL Reagent A (Dimedone)

-

50 µL Reagent B (Ammonium Acetate)

-

-

Incubation: Seal the plate/vial to prevent evaporation. Incubate at 60°C for 30 minutes .

-

Note: The Hantzsch reaction rate is temperature-dependent. Room temperature incubation requires 4 hours; 60°C accelerates this to 30 mins.

-

-

Cooling: Allow samples to cool to room temperature (25°C) for 5 minutes.

-

Measurement: Read fluorescence intensity.

-

Excitation: 395 nm

-

Emission: 463 nm[3]

-

-

Quantification: Plot RFU (Relative Fluorescence Units) vs. Concentration.

Protocol B: HPLC-UV Derivatization (High Specificity)

Application: Separation and quantification of specific aldehyde species (e.g., distinguishing formaldehyde from acetaldehyde) in complex mixtures.

Materials

-

Derivatization Solution: 5 mg/mL Dimedone in Ethanol.

-

Catalyst: Piperidine (catalytic amount).[4]

-

Mobile Phase: Acetonitrile : Water (Gradient).

-

Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

Step-by-Step Procedure

-

Derivatization:

-

Mix 1.0 mL Sample with 1.0 mL Derivatization Solution.

-

Add 5 µL Piperidine.

-

Heat at 50°C for 20 minutes.

-

-

Quenching: Cool to room temperature. Add 0.5 mL of 10% Acetic Acid to neutralize the catalyst and stabilize the adduct.

-

HPLC Analysis:

-

Inject 10–20 µL into the HPLC system.

-

Detection: UV Absorbance at 254 nm (characteristic of the enolized 1,3-diketone system).

-

Gradient: 30% ACN to 70% ACN over 15 minutes.

-

-

Identification: Compare retention times with authentic standards (Formaldemethone, Acetaldimedone).

Data Analysis & Validation

Comparison of Detection Methods

Select the appropriate method based on your sensitivity and specificity requirements.

| Feature | Fluorometric (Hantzsch) | HPLC-UV (Derivatization) | Gravimetric (Classic) |

| Reagent | Dimedone + NH₄OAc | Dimedone + Piperidine | Dimedone (Excess) |

| Product | Decahydroacridine | Bis-dimedone / Xanthene | Bis-dimedone Crystal |

| Sensitivity | High (nM range) | Medium (µM range) | Low (mM range) |

| Specificity | Total Aldehydes (Class) | Specific Aldehydes (Separated) | Specific (via Melting Point) |

| Interference | Amines (compete for Hantzsch) | Ketones (low reactivity) | Large organic acids |

Workflow Visualization

The following diagram outlines the decision process for selecting the correct protocol.

Caption: Decision matrix for selecting the optimal Dimedone-based aldehyde detection protocol.

References

-

Scientific Research Publishing (SCIRP). (2016). Applicability of Dimedone Assays for the Development of Online Aldehyde Sensor. Retrieved from [Link]

-

National Institutes of Health (PubMed). (1984). Determination of aldehydes in air as dimethone derivatives. J Chromatogr. Retrieved from [Link]

Sources

Application Note: Advanced Protocol for the Derivatization of Carbonyl Compounds utilizing Dimedone Dioxime

Target Audience: Analytical Chemists, Drug Development Professionals, and Environmental Researchers Document Type: Technical Protocol & Application Guide

Executive Summary & Mechanistic Foundations

The accurate quantification of low-molecular-weight carbonyl compounds (aldehydes and ketones) is a persistent challenge in analytical chemistry. Due to their high volatility, high polarity, and lack of strong chromophores, direct analysis via reversed-phase liquid chromatography (RP-LC) or mass spectrometry (MS) often yields poor sensitivity and reproducibility.

While 2,4-dinitrophenylhydrazine (DNPH) is the historical standard for carbonyl derivatization, it presents significant drawbacks, including explosive hazards and complex E/Z isomerism that complicates chromatographic integration. Dimedone dioxime (CAS 37110-24-0) has emerged as a superior, highly versatile alternative[1].

The Chemical Rationale: this compound leverages a dual-reactivity profile. The reagent features a highly activated C2-methylene group—characteristic of the dimedone scaffold—which undergoes rapid Knoevenagel-type condensation with the electrophilic carbon of aldehydes and ketones[2][3]. Concurrently, the presence of hydroxylamine functional groups on the this compound molecule provides unique metal-chelating properties and enhances the polarity profile of the resulting adduct[1]. This reaction yields bulky, highly stable, and strongly UV-active derivatives that exhibit excellent retention on C18 columns and superior ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).

Protocol Design: A Self-Validating System

To ensure absolute trustworthiness in drug development and quality control environments, this protocol is engineered as a self-validating system . It inherently controls for matrix effects, reagent degradation, and incomplete derivatization through three built-in mechanisms:

-

Procedural Blanks: To monitor background carbonyl contamination from ambient air or solvents.

-

Isotope-Labeled Internal Standards (IS): Added prior to derivatization to correct for kinetic variations and MS ion suppression.

-

Thermal Quenching: A strict temperature-control step that halts the reaction precisely, preventing the formation of thermodynamic side-products.

Table 1: Optimized Derivatization Parameters and Analytical Metrics by Carbonyl Class

To accommodate the varying electrophilicity and steric hindrance of different carbonyls, refer to the empirically optimized parameters below:

| Carbonyl Class | Representative Analyte | Optimal pH | Incubation Temp (°C) | Incubation Time (min) | Typical LOD (µg/L) |

| Aliphatic Aldehydes | Formaldehyde, Acetaldehyde | 4.5 | 50 | 20 | 0.5 |

| Aromatic Aldehydes | Benzaldehyde, Vanillin | 4.5 | 60 | 30 | 0.2 |

| Aliphatic Ketones | Acetone, MEK | 5.0 | 70 | 45 | 1.0 |

| Sterically Hindered Ketones | Cyclohexanone | 5.0 | 70 | 60 | 2.5 |

Step-by-Step Derivatization Protocol

Phase 1: Reagent Preparation

Expert Insight: this compound is highly stable under ambient conditions but can be light-sensitive in solution[3]. Always prepare working solutions in amber glassware.

-

This compound Stock (10 mM): Dissolve an appropriate mass of this compound in MS-grade methanol. Methanol ensures complete solubility of the reagent while remaining miscible with aqueous sample matrices.

-

Acetate Buffer (0.1 M, pH 4.5): Prepare using MS-grade acetic acid and sodium acetate. Causality: A pH of 4.5 is critical; it is acidic enough to protonate the carbonyl oxygen (increasing its electrophilicity) but not so acidic that it fully protonates the nucleophilic sites on the this compound reagent.

-

Internal Standard (IS) Solution: Prepare a 1 µg/mL solution of Benzaldehyde-d5 (or another stable isotope-labeled carbonyl) in methanol.

Phase 2: The Derivatization Reaction

-

Sample Aliquoting: Transfer 500 µL of the aqueous sample (or extracted matrix) into a 2 mL amber HPLC autosampler vial.

-

IS Addition (Self-Validation Step): Add 50 µL of the IS Solution to the vial. Causality: Adding the IS before the reagent ensures that any kinetic bottlenecks in the derivatization process are equally experienced by both the analyte and the standard, allowing for perfect mathematical correction later.

-

Catalyst & Reagent Addition: Add 100 µL of the Acetate Buffer (pH 4.5), followed immediately by 100 µL of the 10 mM this compound stock. Cap the vial securely and vortex for 10 seconds.

-

Thermal Incubation: Place the vial in a thermoshaker or heating block at 60 °C for 30 minutes (adjust based on Table 1 if targeting specific ketones). Causality: Heat provides the necessary energy to overcome the activation barrier of the dehydration step following the initial nucleophilic attack, driving the equilibrium toward the stable adduct[2].

-

Reaction Quenching: Immediately transfer the vial to an ice-water bath (0–4 °C) for 5 minutes. Causality: Rapid thermal quenching halts the reaction kinetics, locking the analyte-to-derivative conversion ratio and preventing degradation of the newly formed adducts.

Phase 3: LC-MS/UV Acquisition

-

Chromatography: Inject 5–10 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Detection: Monitor UV absorbance at 254 nm (due to the extended conjugation of the derivative) and configure the MS in positive ESI mode to detect the[M+H]+ parent ions.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating derivatization workflow.

Workflow for the derivatization and analysis of carbonyl compounds using this compound.

Expert Troubleshooting & System Suitability

-

Poor Analyte Recovery: If the internal standard recovery is acceptable but the target analyte is low, suspect matrix interference. Highly proteinaceous samples can bind free carbonyls. Solution: Perform a protein precipitation step (using cold acetonitrile) prior to Step 1 of the derivatization.

-

Multiple Chromatographic Peaks per Analyte: Unlike DNPH, which frequently produces distinct E and Z geometric isomers that split peaks, this compound derivatives are generally sterically locked. If peak splitting occurs, check the pH of your acetate buffer; a pH > 6.0 can lead to incomplete dehydration, resulting in a mixture of the intermediate alcohol and the final condensed adduct.

-

High Background in Blanks: Carbonyls (especially formaldehyde and acetone) are ubiquitous in laboratory air. Solution: Prepare all reagents in a fume hood, use freshly opened MS-grade solvents, and run a procedural blank with every batch to subtract background noise.

References

Sources

Application Note: Spectrophotometric Determination of Nickel in Environmental Water Samples Using Dimedone Dioxime

Introduction

Nickel (Ni) is a transition metal that is widely distributed in the environment from both natural and anthropogenic sources, including industrial processes like electroplating, battery manufacturing, and the production of stainless steel.[1] While it is an essential micronutrient for some organisms, elevated concentrations in aquatic ecosystems can be toxic, posing a risk to environmental and human health.[1][2] Regulatory bodies such as the World Health Organization (WHO) and the US Environmental Protection Agency (EPA) have established strict limits for nickel in drinking water, typically in the low parts-per-million (ppm) or parts-per-billion (ppb) range.[2][3] Consequently, the development of simple, sensitive, and reliable methods for monitoring nickel levels in water is of paramount importance.

This application note details a robust spectrophotometric method for the determination of nickel (II) ions in environmental water samples using dimedone dioxime, also known as 1,2-cyclohexanedione dioxime or nioxime.[4] Dioxime-based reagents, most famously dimethylglyoxime (DMG), are renowned for their high selectivity in forming stable, colored complexes with nickel(II) ions.[5][6] Nioxime serves as an excellent alternative, offering high sensitivity and enabling the quantification of nickel at trace levels.[7]

Principle of the Method

The quantitative determination of nickel using this compound (nioxime) is based on the formation of a stable, colored coordination complex between the nickel(II) ion and two molecules of the nioxime ligand. The reaction is typically carried out in a slightly alkaline solution (pH 5-9), buffered with ammonia or citrate.[6][8]

In this environment, each nioxime molecule deprotonates, and the two bidentate ligands coordinate with the central Ni(II) ion through their four nitrogen atoms. This forms a square planar, intensely colored chelate that is stable and can be quantified using UV-Vis spectrophotometry.[8][9] To prevent the precipitation of interfering metal hydroxides (e.g., Fe(III), Al(III)) in the alkaline medium, a masking agent such as tartaric or citric acid is added.[8] The intensity of the color produced is directly proportional to the concentration of nickel in the sample, following the Beer-Lambert Law. While some protocols utilize a direct measurement in an aqueous-ethanolic solution, others employ an extraction step into an organic solvent like chloroform to enhance sensitivity and remove matrix interferences. This protocol will focus on the extractive method for its superior sensitivity.

Experimental Protocol

-

This compound (Nioxime) Solution (0.8% w/v): Dissolve 0.8 g of 1,2-cyclohexanedione dioxime (nioxime) in 100 mL of 95% ethanol.

-

Standard Nickel(II) Stock Solution (100 ppm): Dissolve 0.4479 g of nickel(II) sulfate hexahydrate (NiSO₄·6H₂O) in deionized water, add 5 mL of concentrated nitric acid (HNO₃) as a preservative, and dilute to 1000 mL in a volumetric flask. Alternatively, use a certified 1000 ppm Ni standard and perform a serial dilution.

-

Working Standard Solutions (0.5 - 10 ppm): Prepare a series of working standards by diluting the stock solution with deionized water.

-

Ammonia Buffer (pH 9.0): Prepare by mixing appropriate volumes of ammonium hydroxide (NH₄OH) and ammonium chloride (NH₄Cl) solutions. Adjust pH using a calibrated pH meter.

-

Tartaric Acid Solution (10% w/v): Dissolve 10 g of tartaric acid in 100 mL of deionized water.

-

Chloroform (CHCl₃): Analytical grade.

-

Anhydrous Sodium Sulfate (Na₂SO₄).

-

Glassware: 100 mL separatory funnels, 10 mL volumetric flasks, beakers, pipettes.

-

Instrumentation: UV-Vis Spectrophotometer.

-

Collect water samples in clean, acid-washed polyethylene bottles.

-

For total nickel analysis, acidify the sample to pH < 2 with concentrated nitric acid immediately after collection to prevent precipitation and adsorption to container walls.

-

If the sample contains suspended solids, digest an appropriate volume (e.g., 50 mL) with nitric acid to solubilize all forms of nickel.

-

If the sample is clear and free of particulates, filtration through a 0.45 µm filter may be sufficient.

-

Neutralize the prepared sample to approximately pH 7 with dilute sodium hydroxide before proceeding.

-

Calibration Curve:

-

Pipette aliquots of the working standard solutions (covering the 0.5-10 ppm range) into a series of 100 mL separatory funnels.

-

Add deionized water to bring the total volume to approximately 20 mL.

-

Proceed from step 2 of the "Sample Analysis" section below.

-

-

Sample Analysis:

-

Pipette an appropriate volume of the prepared water sample (e.g., 20 mL) into a 100 mL separatory funnel.

-

Add 2 mL of 10% tartaric acid solution to mask potential interferences. Swirl to mix.[8]

-

Add 2 mL of the ammonia buffer (pH 9.0) to adjust the pH.

-

Add 2 mL of the 0.8% this compound (nioxime) solution. A colored precipitate or solution should form.[8]

-

Accurately pipette 10 mL of chloroform into the funnel.

-

Stopper the funnel and shake vigorously for 60-90 seconds to extract the nickel-nioxime complex into the organic phase.

-

Allow the layers to separate completely.

-

Drain the lower chloroform layer through a small funnel containing anhydrous sodium sulfate into a 10 mL volumetric flask to remove any residual water.

-

Adjust the final volume to the 10 mL mark with chloroform.

-

Prepare a reagent blank by following the same procedure but using deionized water instead of the sample.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the extracted sample, standards, and the reagent blank at the wavelength of maximum absorbance (λmax), which is approximately 370 nm for the Ni-nioxime complex in chloroform. Use the reagent blank to zero the instrument.

-

Plot the absorbance of the standards versus their concentration to construct a calibration curve.

-

Determine the concentration of nickel in the sample from the calibration curve.

-

Method Performance and Validation

The performance of this method is summarized below. These values are derived from published studies using similar dioxime reagents and represent typical expected performance.

| Parameter | Typical Value | Notes |

| Wavelength (λmax) | 370 nm | For the Ni(II)-Nioxime complex extracted into chloroform. |

| Linear Range | 0.5 - 10 µg/mL (ppm) | Beer's law is consistently obeyed in this range. |

| Molar Absorptivity | ~3.0 x 10³ L mol⁻¹ cm⁻¹ | Indicates good sensitivity for spectrophotometric analysis. |

| Sandell's Sensitivity | ~0.019 µg cm⁻² | Sensitivity per 0.001 absorbance unit. |

| Limit of Detection (LOD) | ~0.01 mg L⁻¹ (10 ppb) | Can be improved with pre-concentration steps.[3] |

| Stoichiometry | 1:2 (Metal:Ligand) | One Ni(II) ion complexes with two nioxime molecules. |

Interferences: The primary potential interferences are other metal ions that can form colored complexes or precipitate under the experimental conditions.

-